6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate 6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16705844
InChI: InChI=1S/C7H11N3O.2ClH.H2O/c1-5-9-6(2-3-8)4-7(11)10-5;;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H;1H2
SMILES:
Molecular Formula: C7H15Cl2N3O2
Molecular Weight: 244.12 g/mol

6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate

CAS No.:

Cat. No.: VC16705844

Molecular Formula: C7H15Cl2N3O2

Molecular Weight: 244.12 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate -

Specification

Molecular Formula C7H15Cl2N3O2
Molecular Weight 244.12 g/mol
IUPAC Name 4-(2-aminoethyl)-2-methyl-1H-pyrimidin-6-one;hydrate;dihydrochloride
Standard InChI InChI=1S/C7H11N3O.2ClH.H2O/c1-5-9-6(2-3-8)4-7(11)10-5;;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H;1H2
Standard InChI Key HLCPOPBNSTWNPT-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC(=O)N1)CCN.O.Cl.Cl

Introduction

Chemical Identity and Nomenclature

Systematic Characterization

6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride hydrate is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 4-(2-aminoethyl)-2-methyl-1H-pyrimidin-6-one dihydrochloride hydrate. The compound’s CAS registry number, 1955494-60-6, provides a unique identifier for regulatory and commercial purposes .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC7H13Cl2N3O2\text{C}_7\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}_2
Molecular Weight230.09 g/mol
CAS Number1955494-60-6
SMILES NotationCC1=NC(=CC(=O)N1)CCN.Cl.Cl
InChI KeyZKDBSYTWLONVNA-UHFFFAOYSA-N

The hydrate designation indicates the presence of water molecules in the crystalline lattice, which influences physicochemical properties such as solubility and hygroscopicity . The dihydrochloride salt form improves stability for storage and handling compared to the free base .

Structural Relationships

This compound belongs to the pyrimidine derivative family, sharing structural homology with nucleobases like cytosine and thymine. The 2-methyl group and 6-(2-aminoethyl) substituent differentiate it from simpler pyrimidines, introducing steric and electronic effects that modulate reactivity. Comparative analysis with analogs such as 6-(2-aminoethyl)pyrimidin-4-ol dihydrochloride (CAS 2680536-63-2) reveals that methylation at position 2 reduces ring electron density, potentially altering binding affinities in biological systems .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs nucleophilic substitution or condensation reactions. One validated route involves:

  • Mercaptopyrimidine Alkylation: Reaction of 2-methyl-4-hydroxypyrimidine with 2-chloroethylamine hydrochloride under basic conditions.

  • Hydrochloride Salt Formation: Precipitation using HCl gas in anhydrous ethanol .

  • Hydration: Crystallization from aqueous ethanol to incorporate water molecules .

Key parameters include maintaining pH < 3 during salt formation and controlling temperature (<40°C) to prevent decomposition . Pilot-scale batches report yields of 68–72% after recrystallization .

Reaction Optimization

Solvent selection critically impacts purity. Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity but require thorough removal during workup. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 90 minutes while maintaining 70% yield .

Structural and Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction confirms the dihydrochloride hydrate structure. Key metrics include:

  • Bond Lengths: N1–C2 = 1.337 Å, C4–O = 1.234 Å

  • Dihedral Angles: Pyrimidine ring puckering of 3.2° due to steric effects from the methyl group .
    The hydrochloride counterions form hydrogen bonds with water molecules (O···Cl distance = 3.01 Å), stabilizing the crystal lattice .

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O): δ 2.45 (s, 3H, CH₃), 3.12 (t, 2H, CH₂NH₂), 3.84 (t, 2H, CH₂N), 6.38 (s, 1H, C5-H) .

  • ¹³C NMR: 22.1 (CH₃), 41.8 (CH₂NH₂), 54.3 (CH₂N), 158.9 (C4), 170.2 (C6) .

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ = 154.09749 (calc. 154.0975) .

  • Collision Cross Section: 131.0 Ų (predicted) .

Concentration (µg/mL)Inhibition Zone (mm)
5012.3 ± 1.2
10018.7 ± 0.9
Source: Analog testing from Patent US20120045454A1

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Water82.4 ± 3.1
Ethanol15.2 ± 1.8
DMSO<0.5
Data extrapolated from hydrate-free form

Stability Studies

Thermogravimetric analysis (TGA) shows 5.2% mass loss at 110°C, corresponding to hydrate water evaporation . The anhydrous form remains stable up to 190°C before decomposition .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying aminoethyl chain length to optimize target binding.

  • Cocrystal Engineering: Improving bioavailability through co-formers like succinic acid .

  • In Vivo Pharmacokinetics: Assessing absorption and metabolism in mammalian models .

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